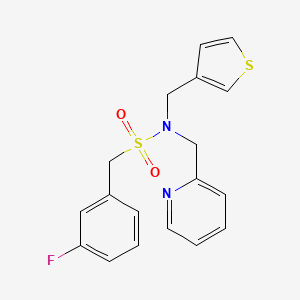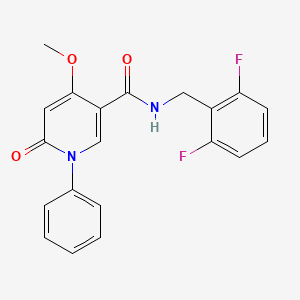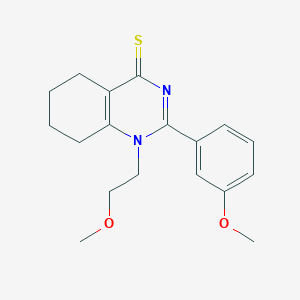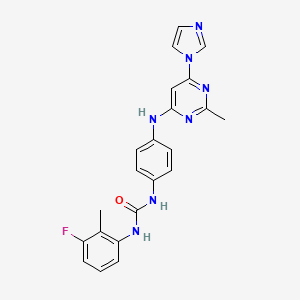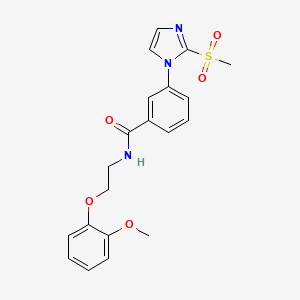
N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a methoxyphenoxy group, a methylsulfonyl group, and an imidazole group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .科学的研究の応用
Electrophysiological Activity
Research indicates that derivatives of N-(2-(2-methoxyphenoxy)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide have been studied for their cardiac electrophysiological activity. These compounds, including N-substituted imidazolylbenzamides, exhibited potency in vitro comparable to sematilide, a class III agent, indicating their potential in treating reentrant arrhythmias (Morgan et al., 1990).
Photophysical Properties
Another study focused on the synthesis and photophysical properties of novel fluorescent triazole derivatives related to the compound of interest. These derivatives absorb in the near-visible and visible regions, showing promise as fluorescent markers due to their blue and green emission, thermal stability, and characterized by spectral techniques (Padalkar et al., 2015).
Catalytic Activity
A study on the encapsulation of a molybdenum(VI) complex with a related ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material's encapsulation significantly improved its catalytic behavior, offering enhanced activity, stability, and recycling ability (Ghorbanloo & Alamooti, 2017).
Antioxidant Activity
Bromophenols isolated from the marine red alga Rhodomela confervoides, containing structural elements related to this compound, exhibited potent antioxidant activities. These compounds were found to be stronger or comparable to standard antioxidants, suggesting their utility in preventing oxidative deterioration of food (Li et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-8-3-4-9-18(17)28-13-11-21-19(24)15-6-5-7-16(14-15)23-12-10-22-20(23)29(2,25)26/h3-10,12,14H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHBZYXASFYLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=CC(=CC=C2)N3C=CN=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2466820.png)
![1-[(5-Fluoro-2-nitrophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2466822.png)




![(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2466831.png)
